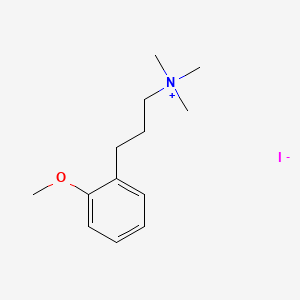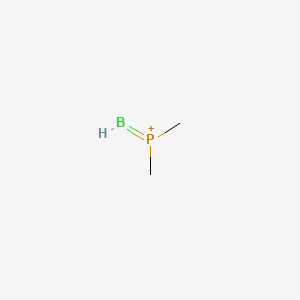
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide is a quaternary ammonium compound characterized by the presence of a trimethylammonium group attached to a propyl chain, which is further connected to an o-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(o-Methoxyphenyl)propyl)trimethylammonium iodide typically involves the reaction of (3-(o-Methoxyphenyl)propyl)amine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Starting Materials: (3-(o-Methoxyphenyl)propyl)amine and methyl iodide.
Reaction Conditions: The reaction is conducted in a solvent such as acetonitrile or ethanol at room temperature.
Procedure: Methyl iodide is added dropwise to a solution of (3-(o-Methoxyphenyl)propyl)amine in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of impurities.
化学反応の分析
Types of Reactions
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of (3-(o-Methoxyphenyl)propyl)trimethylammonium derivatives.
Oxidation: Formation of (3-(o-Methoxyphenyl)propyl)trimethylammonium carboxylates or aldehydes.
Reduction: Formation of (3-(o-Methoxyphenyl)propyl)amine.
科学的研究の応用
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
作用機序
The mechanism of action of (3-(o-Methoxyphenyl)propyl)trimethylammonium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can modulate the activity of ion channels and receptors, influencing cellular processes.
類似化合物との比較
Similar Compounds
(3-(Methacryloylamino)propyl)trimethylammonium chloride: Similar in structure but contains a methacryloyl group instead of an o-methoxyphenyl group.
(3-(Acryloylamino)propyl)trimethylammonium chloride: Contains an acryloyl group, used in polymer synthesis.
(3-(Hydroxypropyl)trimethylammonium iodide: Contains a hydroxypropyl group, used in various chemical applications.
Uniqueness
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide is unique due to the presence of the o-methoxyphenyl group, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with aromatic systems and biological membranes, making it valuable in specialized applications.
特性
CAS番号 |
27946-71-0 |
|---|---|
分子式 |
C13H22INO |
分子量 |
335.22 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H22NO.HI/c1-14(2,3)11-7-9-12-8-5-6-10-13(12)15-4;/h5-6,8,10H,7,9,11H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
ACMUWHPYKNOYII-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCC1=CC=CC=C1OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)







